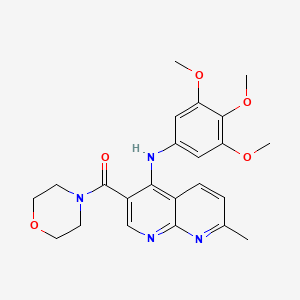

(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

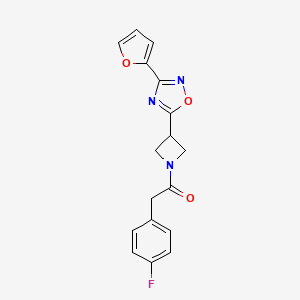

- Synthetic Pathways : A series of morpholine and naphthyridine derivatives have been synthesized through multi-step reactions, demonstrating the compound's versatility in chemical synthesis and potential as a precursor for various pharmacologically active molecules. For instance, the synthesis of 2-arylmorpholine derivatives showcases the potential for creating diverse chemical structures (Hu Ai-xi, 2005).

Pharmacological Applications

- Cannabinoid Receptor Agonists : Some compounds within the same chemical family have been investigated for their activity as cannabinoid receptor agonists, hinting at potential applications in the field of neurology and pain management (Qiang Zhang et al., 2002).

Antitumor Activity

- The antitumor potential of morpholino-indazolyl derivatives has been studied, revealing significant inhibition on the proliferation of various cancer cell lines. This suggests a promising avenue for the development of new cancer treatments (Zhi-hua Tang & W. Fu, 2018).

Chemical Properties and Interactions

- Computational Studies : The electronic structure, absorption spectra, and nonlinear optical (NLO) properties of chromone derivatives have been analyzed through density functional theory (DFT) calculations. These studies provide insights into the electronic and photophysical properties of the compound, relevant for material science and photonic applications (S. A. Halim & M. Ibrahim, 2017).

Material Science Applications

- Organic Light-Emitting Diodes (OLEDs) : Research into phosphorescent Ir(III) complexes based on arylpyridinylmethanone ligands, closely related to the compound of interest, highlights the potential for use in the development of OLED technology. These complexes have been shown to provide efficient red emission, underscoring the compound's potential applications in electronic displays and lighting (H. Kang et al., 2011).

Mecanismo De Acción

Target of Action

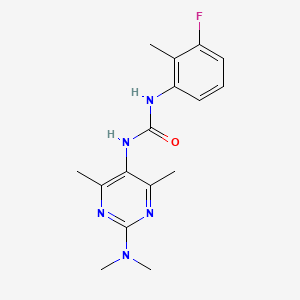

It is suggested that it may interact with pyrimidines , a family of heterocyclic compounds that include several nucleic acid constituents . These constituents play a crucial role in DNA and RNA synthesis, thereby influencing cell proliferation and function.

Mode of Action

It is likely that the compound interacts with its targets, possibly pyrimidines , leading to changes in cellular processes

Biochemical Pathways

The compound may affect biochemical pathways involving pyrimidines . Pyrimidines are integral to nucleic acid synthesis, and thus, any alteration in their function can have downstream effects on DNA and RNA synthesis, and consequently, on cell proliferation and function.

Result of Action

Given its potential interaction with pyrimidines , it may influence DNA and RNA synthesis, and consequently, cell proliferation and function.

Propiedades

IUPAC Name |

[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5/c1-14-5-6-16-20(26-15-11-18(29-2)21(31-4)19(12-15)30-3)17(13-24-22(16)25-14)23(28)27-7-9-32-10-8-27/h5-6,11-13H,7-10H2,1-4H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCHSGIVNJPCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2477848.png)

![4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2477851.png)

![3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2477855.png)

![Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2477857.png)

![[1-(5-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2477859.png)

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2477861.png)

![3-benzyl-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2477862.png)

![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid](/img/structure/B2477863.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2477864.png)